Nile Blue A sulfate

Übersicht

Beschreibung

Nile Blue A, also known as Nile Blue Sulfate or Basic Blue 12, is a basic oxazine dye . It is soluble in water and ethyl alcohol . It is a highly fluorescent and photostable organic dye used to dye clothing and is for use in lipid histochemistry . It imparts a blue color to cell nuclei .

Synthesis Analysis

Nile Blue A is employed in biology and histology . It is used in the preparation of an amperometric glucose sensor . Boiling Nile Blue with sulfuric acid results in Nile Red, a lipophilic stain distinct from Nile Blue both in terms of lipids sensed and fluorescent properties .

Molecular Structure Analysis

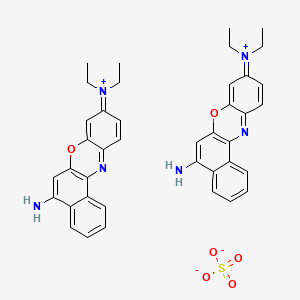

The molecular formula of Nile Blue A is 2C20H20N3O · SO4 . It has a molecular weight of 732.85 . The structure of Nile Blue A is dependent on pH and the solvents used .

Chemical Reactions Analysis

Nile Blue A has been used in electrochemical sensing platforms for the detection of nanomolar concentration of Nile Blue Sulphate (NBS) . The photocatalytic degradation of NBS dye was carried out using TiO2 nanoparticles as a photocatalyst in the presence of H2O2 .

Physical And Chemical Properties Analysis

Nile Blue A is a fluorescent dye . The fluorescence shows especially in nonpolar solvents with a high quantum yield . The absorption and emission maxima of Nile Blue are strongly dependent on pH and the solvents used .

Wissenschaftliche Forschungsanwendungen

Electrochemical Sensing

Nile Blue sulfate has been utilized in the development of electrochemical sensors . Researchers have designed a sensing platform based on COOH-functionalized multi-walled carbon nanotubes (MWCNTs) modified glassy carbon electrodes (GCE) for the detection of nanomolar concentrations of Nile Blue sulfate. This sensor demonstrated a wide linearity range and a low limit of detection, making it a powerful tool for detecting this compound .

Photocatalytic Degradation

The compound’s photocatalytic degradation has been studied using TiO2 nanoparticles as a catalyst. This process is significant for environmental applications, such as the degradation of dyes in wastewater. The photocatalytic degradation of Nile Blue sulfate was shown to be efficient, achieving up to 95% degradation, which could be monitored both visually and electrochemically .

Histological Staining

Nile Blue sulfate is a well-known histological stain. It is particularly useful for differentiating between melanins and lipofuscins in tissue sections. This staining property is valuable for researchers in the field of pathology and histology, as it helps in the visualization and study of tissue morphology .

Lipid Staining in Cells

In addition to histological applications, Nile Blue sulfate can be used to stain lipids within cells. This is particularly useful in the study of cell biology and biochemistry, where understanding lipid distribution and dynamics is crucial. The compound’s ability to stain lipids makes it a useful tool for researchers studying cellular lipid storage and metabolism .

Fluorescence Microscopy

Due to its fluorescent properties, Nile Blue sulfate is used in fluorescence microscopy. It can be used to stain cell nuclei and is also employed in conjunction with other techniques to visualize polyhydroxybutyrate granules in both prokaryotic and eukaryotic cells. Its high quantum yield in nonpolar solvents makes it a valuable dye for fluorescence-based imaging applications .

Glucose Sensing

Nile Blue sulfate has been used in the preparation of amperometric glucose sensors . These sensors are important for the monitoring of glucose levels in various applications, including medical diagnostics and research. The use of Nile Blue sulfate in these sensors highlights its role in the development of sensitive and selective biochemical assays .

Wirkmechanismus

Nile Blue A may be used with live or fixed cells, and imparts a blue color to cell nuclei . It may also be used in conjunction with fluorescence microscopy to stain for the presence of polyhydroxybutyrate granules in prokaryotic or eukaryotic cells . Both dyes change in fluorescent properties according to the presence of lipids in their local microenvironment rather than binding directly to the lipids .

Zukünftige Richtungen

Nile Blue A has been used in the detection of free fatty acids and triglycerides in cells for imaging and flow cytometry . It has potential applications in rapid and robust quantification of dsDNA in field settings . The use of Nile Blue A in conjunction with its derivative Nile Red for fluorescent cell imaging is a promising area of research .

Eigenschaften

IUPAC Name |

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H19N3O.H2O4S/c2*1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;1-5(2,3)4/h2*5-12,21H,3-4H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRDPEPUXNCOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2381-85-3 (Parent) | |

| Record name | Nile Blue sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

732.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green, blue, steel gray, or black powder; [Acros Organics MSDS] | |

| Record name | Nile Blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Nile Blue A | |

CAS RN |

3625-57-8 | |

| Record name | Nile Blue sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide](/img/structure/B1193841.png)

![6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B1193851.png)